molecular formula C9H12N2O2 B1600042 N-Methoxy-N,6-dimethylnicotinamide CAS No. 221615-71-0

N-Methoxy-N,6-dimethylnicotinamide

Cat. No.: B1600042
CAS No.: 221615-71-0
M. Wt: 180.2 g/mol
InChI Key: FCAXSTPYTWGTPQ-UHFFFAOYSA-N
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Description

N-Methoxy-N,6-dimethylnicotinamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.204 g/mol . It is also known by other names such as N-methoxy-N,6-dimethyl-3-pyridinecarboxamide . This compound is an intermediate in the synthesis of various pharmaceuticals and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-N,6-dimethylnicotinamide can be synthesized through several methods. One common synthetic route involves the reaction of 6-methylnicotinic acid with methoxylamine and dimethylamine under specific conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like lithium diisopropylamide (LDA) at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N,6-dimethylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-Methoxy-N,6-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-Methoxy-N-methyl-6-methylnicotinamide
  • Methyl 6-methylnicotinate
  • 6-Methylpyridine-3-carboxylic acid
  • N-methoxymethanamine

Uniqueness

N-Methoxy-N,6-dimethylnicotinamide is unique due to its specific structural features, such as the methoxy and dimethyl groups attached to the nicotinamide core. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-methoxy-N,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-5-8(6-10-7)9(12)11(2)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAXSTPYTWGTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463667
Record name N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221615-71-0
Record name N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-methylnicotinic acid (5.00 g, 36.5 mmol) in DMF (150 mL), 1-hydroxybenzotriazole (4.92 g, 36.5 mmol), N-ethyl-N-(3-dimethylaminopropyl) carbodiimide hydrochloride (8.38 g, 45.7 mmol) and 4-methylmorpholine (16.0 mL, 145.8 mmol) were added under argon atmosphere. The mixture was stirred at room temperature for 30 minutes after which N,O-dimethylhydroxylamine hydrochloride was added (3.55 g, 36.5 mmol). The reaction mixture was stirred at room temperature overnight. The solvent was evaporated off. The residue was dissolved in a mixture of CHCl3 and 0.2 N NaHCO3. The phases were separated and the aqueous phase was extracted with CHCl3. The organic phase was dried over Na2SO4 and concentrated to dryness. The product was purified by chromatography on silica gel using hexane-EtOAc mixtures of increasing polarity as eluent, to afford 1.11 g of the desired product (yield: 29%).
Quantity
5 g
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reactant
Reaction Step One
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4.92 g
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reactant
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8.38 g
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reactant
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16 mL
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reactant
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Quantity
150 mL
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solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
29%

Synthesis routes and methods II

Procedure details

N,O-dimethylhydroxylamine hydrochloride (710 mg, 7.28 mmol) was suspended in dichloromethane (50 mL). To this, dimethylaluminum chloride (a 1.04 mol/L solution in hexane, 7.00 mL, 7.28 mmol) was slowly added under a nitrogen atmosphere at 0° C. and the mixture was stirred at the same temperature for 1 hour. To this, methyl 6-methylnicotinate (1.00 g, 6.62 mmol) was added, and (7.00 mg, 1.88 mmol) was added at room temperature. Then, water was added to the reaction mixture, and extraction with dichloromethane was performed, followed by drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=19/1) to give 6-methylnicotinic acid N,O-dimethylhydroxylamide (737 mg, yield: 62%).
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
50 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methoxy-N,6-dimethylnicotinamide
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